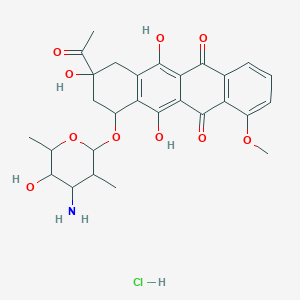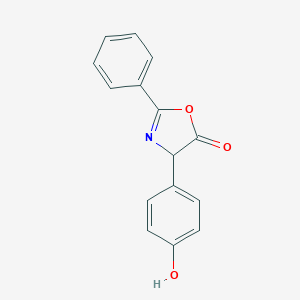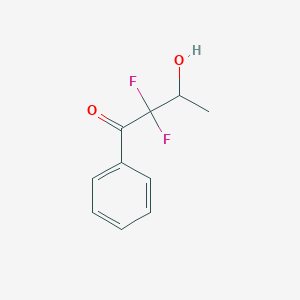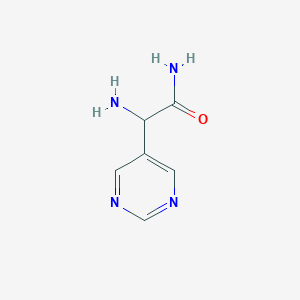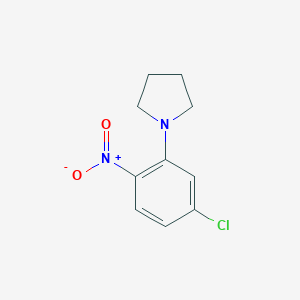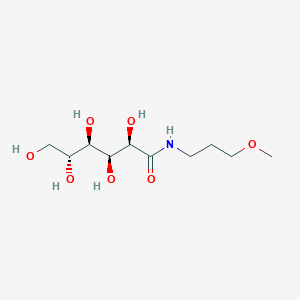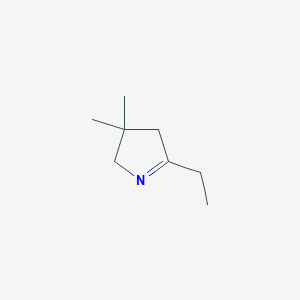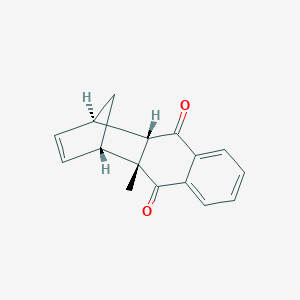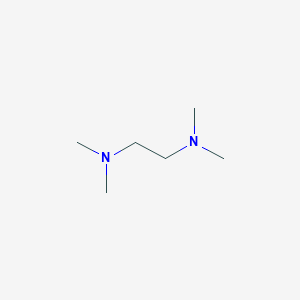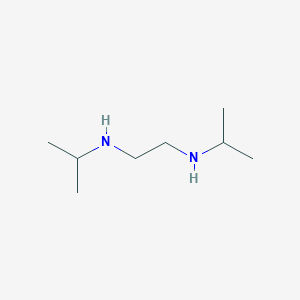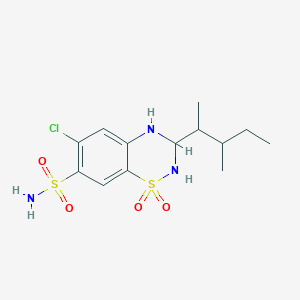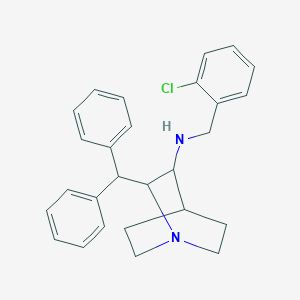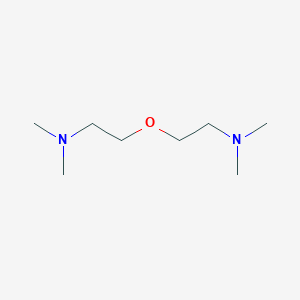![molecular formula C5H7Br B135548 1-Bromobicyclo[1.1.1]pentane CAS No. 128884-80-0](/img/structure/B135548.png)
1-Bromobicyclo[1.1.1]pentane
Übersicht
Beschreibung
1-Bromobicyclo[1.1.1]pentane is a chemical compound with the molecular formula C5H7Br . It has an average mass of 147.013 Da and a monoisotopic mass of 145.973099 Da . It is also known by other names such as 1-Brombicyclo [1.1.1]pentan [German], 1-Bromobicyclo [1.1.1]pentane [French], and Bicyclo [1.1.1]pentane, 1-bromo- [ACD/Index Name] .
Synthesis Analysis
The synthesis of 1-Bromobicyclo[1.1.1]pentane and its derivatives has been a topic of interest in recent years . A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can be directly derivatized into various bicyclo [1.1.1]pentane (BCP) species . This process has been realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to gram quantities of selected BCP building blocks .Molecular Structure Analysis
The 1-Bromobicyclo[1.1.1]pentane molecule contains a total of 14 bond(s). There are 7 non-H bond(s) and 3 four-membered ring(s) . The 3D chemical structure image of 1-bromobicyclo[1.1.1]pentane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
The chemical reactions involving 1-Bromobicyclo[1.1.1]pentane have been studied extensively. For instance, highly strained molecules like 1-Bromobicyclo[1.1.1]pentane can undergo direct C–H insertion without losing the integrity of their carbocyclic framework . Bicyclo[1.1.1]pentyl metal reagents can also be used to synthesize 1,3-disubstituted BCP derivatives .Physical And Chemical Properties Analysis
1-Bromobicyclo[1.1.1]pentane has a molecular formula of C5H7Br, an average mass of 147.013 Da, and a monoisotopic mass of 145.973099 Da . It is a highly strained molecule that can undergo direct C–H insertion without losing the integrity of its carbocyclic framework .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
1-Bromobicyclo[1.1.1]pentane has been studied for its interesting chemical reactivity and synthetic applications. It undergoes solvolysis faster than t-butyl bromide in certain conditions, exclusively yielding 3-methylenecyclobutanol (E. Della & D. Taylor, 1990). Additionally, its reaction with t-butyllithium is characterized by 1,3-dehydrobromination, forming [1.1.1]propellane and subsequently undergoing ring-opening to yield specific bicyclo[l.l.1]pentyllithium compounds (E. W. Della, Dennis K. Taylor & J. Tsanaktsidis, 1990).
Synthesis of Derivatives
A new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane offers a scalable alternative for synthesizing this amine, highlighting its potential versatility in medicinal chemistry (Yi Ling Goh et al., 2014). The synthesis of bridgehead-bridgehead-disubstituted bicyclo[1.1.1]pentanes, emphasizing the generation of 3-X-substituted bicyclo[1.1.1]pentyl bromides, showcases functional group manipulation possibilities in the compound (E. W. Della & Dennis K. Taylor, 1994).
Applications in High Energy Density Materials
Polynitrobicyclo[1.1.1]pentanes have been investigated for their potential as high energy density materials (HEDMs), with the number of nitro groups influencing their heat of formation and detonation characteristics, making them candidates for defense applications (V. Ghule et al., 2011).
Building Blocks in Chemistry
1,3-Diethynylbicyclo[1.1.1]pentane has been identified as a valuable molecular building block for synthesizing extended, rigid, rod-like molecules, offering a nonconjugated alternative for pi-conjugated, rod-like building blocks (Jiří Kaleta et al., 2012).
Safety And Hazards
Zukünftige Richtungen
The future direction concerning 1-Bromobicyclo[1.1.1]pentane and its derivatives is promising. The fast-growing development of radical chemistry in the assembly of BCPAs motif has been highlighted, with two different and powerful radical-involved strategies triggering the cleavage of the central bond of [1.1.1]propellane . The future direction concerning BCPAs is also discussed at the end of this review .
Eigenschaften
IUPAC Name |
1-bromobicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-5-1-4(2-5)3-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXJTOJDGTYWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562750 | |
| Record name | 1-Bromobicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromobicyclo[1.1.1]pentane | |
CAS RN |
128884-80-0 | |
| Record name | 1-Bromobicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



